Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt
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Overview
Description
Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at elevated temperatures (around 180°C) to form intermediate derivatives . These intermediates are then further processed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst presence.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt is unique due to its specific functional groups and the presence of the dihydrochloride salt form. This uniqueness can influence its solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C8H18Cl2N2O2 |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)3-7-2-6(4-9)5-10-7;;/h6-7,10H,2-5,9H2,1H3;2*1H |
InChI Key |
PGVBQIPUXQCUHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(CN1)CN.Cl.Cl |
Origin of Product |
United States |
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